MC-VC-Pab-mmaf - 863971-17-9

MC-VC-Pab-mmaf

Catalog Number: EVT-3030154
CAS Number: 863971-17-9
Molecular Formula: C68H103N11O16
Molecular Weight: 1330.633
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl-monomethyl auristatin E (mc-vc-PAB-MMAE) is a synthetically derived drug linker construct frequently employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. [, , , , , , , , , , , , , ] It consists of the potent antimitotic agent monomethyl auristatin E (MMAE) connected to a maleimidocaproyl moiety through a protease-sensitive valine-citrulline dipeptide linkage and a self-immolative p-aminobenzyloxycarbonyl spacer. [] This specific arrangement allows for the targeted delivery and controlled release of MMAE into cancer cells, thereby maximizing its therapeutic effect while minimizing off-target toxicity. [, , , , , , , , , , , , , ]

Future Directions
  • Identifying and mitigating resistance mechanisms: Studies are focusing on understanding and overcoming resistance mechanisms, such as P-glycoprotein (P-gp) upregulation, that can limit the effectiveness of mc-vc-PAB-MMAE-based ADCs. [, ]
  • Exploring alternative linker chemistries: New linker designs are being investigated to fine-tune drug release kinetics and potentially enhance efficacy or reduce toxicity. []
  • Developing combination therapies: Combining mc-vc-PAB-MMAE-based ADCs with other therapeutic modalities, such as chemotherapy or immunotherapy, holds promise for improving treatment outcomes. [, , ]
  • Optimizing ADC design and manufacturing: Ongoing research aims to refine conjugation strategies and manufacturing processes to enhance ADC stability, homogeneity, and ultimately, therapeutic efficacy. []

Trastuzumab-MC-vc-PAB-MMAF (Trastuzumab-vc-MMAF)

Compound Description: Trastuzumab-vc-MMAF is an antibody-drug conjugate (ADC) composed of the humanized monoclonal antibody trastuzumab (Herceptin®) linked to the cytotoxic agent monomethyl auristatin E (MMAE) via the MC-vc-PAB linker. MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization, ultimately leading to cell death [, , ]. Trastuzumab-vc-MMAF specifically targets HER2-positive cancer cells [, ].

Anti-Mesothelin-MMAE

Compound Description: Anti-mesothelin-MMAE is an ADC designed to target mesothelin (MSLN), a cell surface glycoprotein overexpressed in several cancers, including ovarian, pancreatic, and mesothelioma [, ]. It consists of a humanized anti-mesothelin antibody conjugated to MMAE via a cathepsin-cleavable valine-citrulline linker [].

Anti-MSLN-mc-MMAF

Compound Description: Anti-MSLN-mc-MMAF is an ADC designed for targeted delivery of the anti-mitotic agent MMAF to mesothelin-expressing cancer cells []. It consists of a high-affinity humanized anti-mesothelin antibody conjugated to MMAF via an uncleavable linker [].

M290-MC-MMAF

Compound Description: M290-MC-MMAF is an ADC that targets CD103-expressing cells []. It utilizes the M290 monoclonal antibody conjugated to MMAF via the MC linker [].

Cetuximab-vc-Doxorubicin

Compound Description: Cetuximab-vc-Doxorubicin is an ADC that utilizes the monoclonal antibody Cetuximab to target the epidermal growth factor receptor (EGFR) []. It carries Doxorubicin, a widely used chemotherapeutic agent, as its cytotoxic payload, linked via a valine-citrulline (vc) dipeptide linker [].

Anti-CD22-NMS249

Compound Description: Anti-CD22-NMS249 is an ADC that incorporates the anthracycline analog PNU-159682 as its cytotoxic payload [, ]. This ADC targets CD22, an antigen expressed on B-cells and in non-Hodgkin lymphoma, and utilizes the same cleavable linker (MC-vc-PAB) as in MC-vc-PAB-MMAF [, ].

h1D11 TDC (anti-B7-H4-MC-vc-PAB-MMAE)

Compound Description: h1D11 TDC is an antibody-drug conjugate targeting B7-H4, a protein overexpressed in various cancers, including breast cancer []. It consists of the h1D11 antibody, a humanized anti-B7-H4 antibody, linked to MMAE via the MC-vc-PAB linker [].

Anti-CD79b-vcMMAE (hu-anti-CD79b-thioMAb-MC-vc-PAB-MMAE)

Compound Description: Anti-CD79b-vcMMAE is an ADC that targets CD79b, a protein expressed in B-cell malignancies, including non-Hodgkin's lymphoma []. It consists of a humanized anti-CD79b antibody conjugated to MMAE through a maleimidocaproyl-valinecitrulline-p-aminobenzyloxycarbonyl (MC-vcPAB) linker [].

DCDT2980S

Compound Description: DCDT2980S is an ADC designed to target CD22, an antigen primarily found on B cells, making it a potential therapeutic candidate for B-cell malignancies like non-Hodgkin lymphoma (NHL) []. It comprises a humanized anti-CD22 monoclonal IgG1 antibody linked to MMAE via the MC-vc-PAB linker [].

Anti-CD22-MC-vc-PAB-MMAE (Pinatuzumab vedotin)

Compound Description: Pinatuzumab vedotin is an ADC that targets CD22 on B-cells and is currently being investigated as a potential treatment for non-Hodgkin's Lymphoma (NHL) [, ]. It consists of a humanized anti-CD22 antibody linked to MMAE through the MC-vc-PAB linker [, ].

Polatuzumab Vedotin (Anti-CD79b-vc-MMAE)

Compound Description: Polatuzumab vedotin is another clinically relevant ADC that targets CD79b, a protein expressed on B cells, for the treatment of NHL []. It consists of an anti-CD79b antibody linked to MMAE via the MC-vc-PAB linker [].

Anti-ETBR-MC-vc-PAB-MMAE (Anti-ETBR-vc-E)

Compound Description: Anti-ETBR-vc-E is an ADC designed to target the Endothelin B receptor (ETBR) []. It consists of a humanized IgG1 anti-ETBR monoclonal antibody conjugated to MMAE via the MC-vc-PAB linker [].

Compound Description: This ADC specifically targets LGR5 (GPR49), a leucine-rich repeat-containing G protein-coupled receptor that serves as a marker for cancer stem cells in various cancers []. It consists of an anti-LGR5 monoclonal antibody conjugated to MMAE through the mc-vc-PAB linker [].

Compound Description: These ADCs target CD22, a B-cell specific antigen, using an anti-CD22 antibody conjugated to either DM1 (a maytansinoid) or MMAF via uncleavable linkers (MCC for DM1 and MC for MMAF) [].

Compound Description: Similar to the previous example, these ADCs also target CD22, but utilize cleavable linkers - SPP for DM1 and vc for MMAE [].

Overview

MC-VC-Pab-mmaf refers to a specific compound that is part of the family of antibody-drug conjugates (ADCs). This compound consists of monomethyl auristatin F (MMAF) linked to an antibody via a cleavable valine-citrulline p-aminobenzylcarbamate (VC-PAB) linker. It is designed for targeted delivery in cancer therapies, leveraging the cytotoxic properties of MMAF while minimizing systemic toxicity through selective targeting of cancer cells.

Source

The MC-VC-Pab-mmaf compound is derived from the natural product dolastatin 10, which has been modified to enhance its therapeutic efficacy. The MMAF component is a synthetic derivative that exhibits potent antitumor activity by disrupting microtubule formation, thereby inhibiting cell division. The VC-PAB linker is specifically designed to be cleavable by cathepsin B, an enzyme prevalent in the acidic environment of endosomes, facilitating the release of MMAF inside target cells .

Classification

MC-VC-Pab-mmaf falls under the classification of cytotoxic agents used in ADCs. It is categorized as a microtubule inhibitor, specifically targeting the mitotic spindle apparatus during cell division. This mechanism classifies it alongside other ADC payloads like monomethyl auristatin E (MMAE), which share similar structural features but differ in their terminal amino acids, influencing their cellular uptake and cytotoxicity .

Synthesis Analysis

Methods

The synthesis of MC-VC-Pab-mmaf involves several key steps:

  1. Preparation of the Linker: The VC-PAB linker is synthesized through a series of chemical reactions that yield a compound capable of forming stable bonds with both the antibody and MMAF.
  2. Conjugation Reaction: The activated form of MMAF (Mc-VC-PAB-MMAF) is then conjugated to an antibody. This process typically involves reducing the disulfide bonds in the antibody to create free thiol groups that can react with the maleimide group on the linker .
  3. Purification: Following conjugation, unreacted components are removed using techniques such as high-performance liquid chromatography (HPLC), ensuring a high purity level for therapeutic use .

Technical Details

The reaction conditions are optimized to favor high yields and minimize side reactions. The typical setup includes controlled temperature and pH conditions to enhance the efficiency of the conjugation while preventing degradation of sensitive components.

Molecular Structure Analysis

Structure

The molecular structure of MC-VC-Pab-mmaf consists of:

  • MMAF: A peptide-like structure featuring a charged C-terminal phenylalanine residue that enhances its solubility and stability.
  • Linker: The valine-citrulline p-aminobenzylcarbamate moiety, which provides a cleavable site for cathepsin B.

Data

The molecular weight of MC-VC-Pab-mmaf typically ranges around 152 kDa when conjugated with antibodies, depending on the specific antibody used and its drug-to-antibody ratio (DAR) .

Chemical Reactions Analysis

Reactions

MC-VC-Pab-mmaf undergoes specific chemical reactions under physiological conditions:

  1. Cleavage Reaction: In the presence of cathepsin B within endosomal compartments, the valine-citrulline bond is hydrolyzed, releasing MMAF from the antibody.
  2. Cytotoxic Activity: Once released, MMAF disrupts microtubule dynamics leading to apoptosis in rapidly dividing cancer cells .

Technical Details

The cleavage efficiency can be monitored using electrophoretic methods or mass spectrometry to confirm successful release and activity post-cleavage.

Mechanism of Action

Process

The mechanism through which MC-VC-Pab-mmaf exerts its effects involves:

  1. Targeting and Internalization: The antibody component binds specifically to antigens expressed on cancer cells, facilitating internalization via receptor-mediated endocytosis.
  2. Release and Action: Inside the cell, cathepsin B cleaves the linker, releasing MMAF into the cytoplasm where it binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis .

Data

Studies have shown that this mechanism results in significant cytotoxicity against various cancer cell lines when compared to non-targeted delivery methods.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a lyophilized powder.
  • Solubility: Highly soluble in physiological buffers due to its charged C-terminal residue.

Chemical Properties

  • Stability: The compound demonstrates stability under physiological conditions but is susceptible to enzymatic cleavage by cathepsin B.
  • Purity: High purity (>99%) is essential for therapeutic applications, often confirmed through HPLC analysis .
Applications

MC-VC-Pab-mmaf is primarily used in scientific research related to targeted cancer therapies. Its applications include:

  • Development of Antibody-Drug Conjugates: Utilized in creating ADCs for various cancers, enhancing specificity and reducing off-target effects.
  • Preclinical Studies: Employed in assessing efficacy and safety profiles in vitro and in vivo before clinical trials.
Introduction to Antibody-Drug Conjugates (ADCs) and MC-VC-PAB-MMAF

Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics designed to deliver potent cytotoxic agents selectively to tumor cells while minimizing systemic toxicity. These complex molecules function as precision-guided missiles, combining three critical components: a tumor-targeting antibody, a stable chemical linker, and a highly potent cytotoxic payload. MC-VC-PAB-MMAF exemplifies this tripartite architecture, where "MC" denotes the maleimidocaproyl linker, "Val-Cit" signifies the valine-citrulline dipeptide cleavage site, "PAB" is the para-aminobenzylcarbamoyl self-immolative spacer, and "MMAF" represents the microtubule-disrupting payload monomethyl auristatin F [5] [9]. This molecular entity serves as the warhead component in multiple clinically approved ADCs, engineered to remain stable during systemic circulation but undergo precise activation within tumor cells [7].

The scientific rationale underpinning ADCs like those incorporating MC-VC-PAB-MMAF addresses a fundamental challenge in oncology: the narrow therapeutic index of conventional chemotherapy. By exploiting the antigen specificity of monoclonal antibodies, ADCs achieve selective payload delivery to malignant cells expressing particular surface markers. This targeting mechanism significantly reduces off-target toxicity while enhancing intratumoral drug concentrations. MC-VC-PAB-MMAF specifically incorporates a protease-cleavable linker system that remains stable in plasma but responds to the unique intracellular environment of cancer cells, representing a sophisticated approach to tumor-selective activation [6] [9].

Table 1: Core Components of Therapeutic ADCs Including MC-VC-PAB-MMAF Systems

ComponentRole in ADC ArchitectureMC-VC-PAB-MMAF EquivalentCritical Attributes
AntibodyTarget recognition and internalizationVaries by specific ADC (e.g., anti-CD30, anti-BCMA)High antigen specificity, efficient internalization capacity
LinkerConnects antibody to payload; controls stability and releaseMaleimidocaproyl (MC)Plasma stability with intracellular cleavability
Cleavage SiteEnables specific payload releaseValine-Citrulline (Val-Cit) dipeptideSubstrate for lysosomal proteases (e.g., cathepsin B)
SpacerFacilitates efficient payload release after cleavagepara-Aminobenzylcarbamoyl (PAB)Self-immolative; enables efficient drug release
PayloadMediates cytotoxic activityMonomethyl Auristatin F (MMAF)High potency (IC₅₀ in nM range), tubulin inhibition

Role of Linker-Payload Systems in ADC Therapeutics

The linker-payload complex constitutes the pharmacological engine of ADCs, determining both the stability of the conjugate in circulation and the efficient intracellular release of the cytotoxic agent. MC-VC-PAB-MMAF exemplifies the protease-cleavable linker strategy, specifically engineered to exploit the lysosomal protease differential between tumor cells and healthy tissues. The Val-Cit dipeptide sequence serves as a specific substrate for cathepsin B, a cysteine protease markedly overexpressed and hyperactive in malignant cell lysosomes compared to normal cells [6] [9]. Following antigen-mediated internalization and lysosomal trafficking, cathepsin B cleaves the citrulline-PAB bond, triggering a spontaneous 1,6-elimination of the PAB spacer that releases the active MMAF payload [7] [9].

The structural sophistication of this system addresses multiple pharmacological challenges:

  • Plasma Stability: The Val-Cit-PAB linker demonstrates exceptional stability in circulation (plasma half-life >7 days), minimizing premature payload release and off-target toxicity [6].
  • Controlled Activation: Selective cleavage occurs specifically in the lysosomal compartment, ensuring spatial and temporal control of payload release [9].
  • Self-Immolation Mechanism: The PAB spacer enables efficient release of unmodified MMAF, preserving its potent tubulin-binding activity without residual linker fragments that might diminish cytotoxicity [7].

The payload component MMAF (monomethyl auristatin F) is a synthetic analog of dolastatin 10, featuring a C-terminal phenylalanine with a charged carboxylic acid group. This structural modification reduces MMAF's membrane permeability compared to its analog MMAE, resulting in attenuated bystander effects – a characteristic particularly advantageous for targeting heterogeneous tumors or antigens with potential normal tissue expression [5] [10]. MMAF exerts cytotoxicity through potent inhibition of tubulin polymerization (IC₅₀ ≈ 1-10 nM), disrupting mitotic spindle formation and triggering G2/M cell cycle arrest and apoptosis [1] [5].

Table 2: Comparison of Cleavable Linker Technologies in ADCs

Linker TypeCleavage MechanismRepresentative PayloadAdvantagesLimitations
Protease-Cleavable (Val-Cit-PAB)Lysosomal protease (e.g., cathepsin B)MMAF, MMAEHigh tumor selectivity; controlled activation; minimal systemic releaseSusceptible to protease polymorphisms
Acid-Labile (Hydrazone)Acidic pH in endosomes/lysosomesDoxorubicin, CalicheamicinSimple chemistry; pH-dependent activationPremature release in circulation; instability
Glutathione-Cleavable (Disulfide)Intracellular glutathione reductionDM4, DM1Activation based on redox potential differencesPlasma instability; variable tumor glutathione levels
Glycosidase-CleavableLysosomal glycosidasesVariousEnzyme abundance in lysosomesLimited payload options; complex chemistry

Historical Evolution of Auristatin-Based Payloads in Oncology

The development of auristatin payloads represents a compelling narrative in natural product drug discovery, beginning with the isolation of dolastatin 10 from the Indian Ocean sea hare (Dolabella auricularia) by Pettit's research group in 1987 [2] [6]. Initial clinical evaluation of dolastatin 10 revealed profound tubulin polymerization inhibition but disappointing clinical efficacy and significant neurotoxicity at therapeutic doses. This prompted extensive structure-activity relationship (SAR) studies that identified the critical pharmacophores and led to the development of synthetic analogs with improved therapeutic indices [2] [5].

The auristatin optimization program yielded two premier candidates: MMAE and MMAF. These analogs retained dolastatin's potent antimitotic mechanism while featuring strategic modifications:

  • MMAE (Monomethyl Auristatin E): Features a C-terminal tertiary-butyl ester, maintaining high cytotoxicity (IC₅₀ 10⁻¹¹–10⁻⁹ M across various lines) and membrane permeability that enables potent bystander effects [5].
  • MMAF (Monomethyl Auristatin F): Incorporates a C-terminal phenylalanine with a charged carboxylic acid group, reducing its cell membrane permeability and bystander activity but improving the therapeutic window for targets expressed on normal tissues [5] [10].

The clinical translation of auristatin-based ADCs achieved a landmark with the 2011 FDA approval of brentuximab vedotin (Adcetris®), targeting CD30-positive lymphomas and incorporating the vc-MMAE linker-payload. This validation spurred extensive development of auristatin conjugates, with MC-VC-PAB-MMAF emerging as a preferred platform for targets where restricted payload diffusion provides a safety advantage. The historical progression of auristatin-based ADCs demonstrates a continuous refinement process:

  • First-generation: Hydrazone linkers with calicheamicin (gemtuzumab ozogamicin) [10]
  • Second-generation: Peptide-cleavable linkers with auristatins (brentuximab vedotin) [6]
  • Third-generation: Optimized peptide linkers with novel payloads and site-specific conjugation [2]

Table 3: Historical Milestones in Auristatin-Based ADC Development

YearMilestone AchievementSignificance in ADC Evolution
1987Isolation of dolastatin 10 from Dolabella auriculariaDiscovery of natural compound with picomolar tubulin inhibition activity
1990sSynthesis of auristatin analogs (MMAE, MMAF)Development of synthetic derivatives with improved pharmacological profiles
2003Preclinical validation of cAC10-vc-MMAE conjugatesDemonstrated targeted cytotoxicity and tumor regression in xenograft models [6]
2011FDA approval of brentuximab vedotin (Adcetris®)First auristatin-based ADC approval for Hodgkin lymphoma and systemic anaplastic large cell lymphoma
2020FDA approval of belantamab mafodotin (Blenrep®)First anti-BCMA therapy incorporating mc-MMAF for relapsed/refractory multiple myeloma
Present>30 auristatin-based ADCs in clinical trialsExpansion to solid tumors and novel targets with optimized linker-payload systems

MC-VC-PAB-MMAF as a Paradigm for Targeted Cytotoxic Delivery

MC-VC-PAB-MMAF exemplifies the sophisticated engineering underlying modern ADC therapeutics, representing a gold standard in targeted drug delivery systems. Its molecular architecture addresses multiple pharmacological challenges through:

  • Controlled Biodistribution: The intact conjugate demonstrates favorable pharmacokinetics with minimal MMAF release in plasma (<2% over 72 hours), reducing off-target toxicity while enabling extended systemic exposure for enhanced tumor penetration [7].
  • Selective Intracellular Activation: Following antigen-mediated internalization, the conjugate undergoes rapid cleavage in lysosomes, achieving >80% payload release within 4 hours and maximizing cytotoxic efficacy in target cells [6] [9].
  • Optimized Membrane Interaction: MMAF's carboxylic acid group limits its diffusion across cellular membranes, confining cytotoxicity primarily to antigen-expressing cells and reducing bystander killing – a critical safety feature for targets with normal tissue expression [5] [10].

The clinical validation of this system emerged with belantamab mafodotin (Blenrep®), an anti-BCMA ADC incorporating the MC-MMAF linker-payload (without Val-Cit dipeptide) approved for multiple myeloma. Meanwhile, MC-VC-PAB-MMAF serves as the warhead component in numerous investigational ADCs targeting solid and hematological malignancies. Its versatility extends to novel conjugation platforms, including site-specific technologies that yield homogeneous DAR (drug-to-antibody ratio) 4 conjugates with improved pharmacokinetic profiles compared to conventional heterogeneous mixtures [4] [10].

Synthetic access to MC-VC-PAB-MMAF presents considerable challenges due to its structural complexity (C₆₈H₁₀₃N₁₁O₁₆; MW 1330.61 g/mol) and the presence of multiple stereocenters requiring precise chiral control [1] [7]. The manufacturing process involves:

  • Solid-phase peptide synthesis to assemble the Val-Cit-PAB-MMAF backbone
  • Solution-phase coupling with the maleimidocaproyl moiety
  • Multi-step chromatographic purification to achieve >98% purity [1]
  • Strict control of diastereomer composition to ensure consistent biological activity

Ongoing innovation focuses on augmenting the MC-VC-PAB-MMAF platform through:

  • PEGylation strategies: Incorporation of polyethylene glycol units to enhance solubility and reduce aggregation [5]
  • Alternative cleavage mechanisms: Exploration of β-glucuronidase-sensitive linkers for improved tumor selectivity [9]
  • Payload engineering: Development of novel auristatin variants with altered tubulin-binding kinetics or resistance to multidrug efflux pumps [2] [5]

The enduring utility of MC-VC-PAB-MMAF in ADC development underscores its role as a versatile molecular platform for targeted cancer therapy, balancing potency, stability, and selectivity through rational chemical design.

Table 4: Molecular Characteristics and Research Applications of MC-VC-PAB-MMAF

CharacteristicSpecificationResearch Significance
Molecular FormulaC₆₈H₁₀₃N₁₁O₁₆High molecular complexity requires specialized synthetic expertise
Molecular Weight1330.61 g/molImpacts pharmacokinetics and tumor penetration characteristics
CAS Registry863971-17-9Unique chemical identifier for research and development
Purity Specifications>98% (HPLC)Critical for reproducible ADC conjugation and biological activity
SolubilitySoluble in DMSO (100 mg/mL); insoluble in aqueous buffersCompatibility with conjugation protocols requiring organic solvents
Primary MechanismTubulin polymerization inhibitorArrests cell division at G2/M phase inducing apoptosis
Research Applications• ADC conjugation kits • In vitro cytotoxicity screening • Xenograft efficacy studiesEnables preclinical evaluation of novel antibody conjugates

Properties

CAS Number

863971-17-9

Product Name

MC-VC-Pab-mmaf

IUPAC Name

2-[[3-[1-[4-[[2-[[2-[[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C68H103N11O16

Molecular Weight

1330.633

InChI

InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91)

InChI Key

BDITVJHHJUTHBB-DNIGJBFUSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.